1-Bromocyclopent-1-ene chemical properties and structure
1-Bromocyclopent-1-ene chemical properties and structure
An In-depth Technical Guide to 1-Bromocyclopent-1-ene: Structure, Properties, and Synthetic Applications
Introduction
1-Bromocyclopent-1-ene is a halogenated cyclic alkene that serves as a versatile and valuable building block in modern organic synthesis. Its utility is anchored in the distinct reactivity of its vinyl bromide moiety, which allows for the strategic formation of carbon-carbon and carbon-heteroatom bonds. This guide, intended for researchers, chemists, and drug development professionals, provides a comprehensive overview of the chemical properties, molecular structure, and key synthetic applications of 1-Bromocyclopent-1-ene, with a focus on the causal relationships that underpin its reactivity and experimental protocols.
Molecular Structure and Spectroscopic Profile
The structural foundation of 1-Bromocyclopent-1-ene is a five-membered carbocyclic ring containing a single double bond, with a bromine atom substituted at one of the vinylic positions. This arrangement dictates its chemical behavior, particularly in transition-metal-catalyzed cross-coupling reactions.
Caption: 2D structure of 1-Bromocyclopent-1-ene (C₅H₇Br).
Spectroscopic Characterization
Spectroscopic analysis is essential for the unambiguous identification and purity assessment of 1-Bromocyclopent-1-ene. While specific spectra are highly dependent on the solvent and instrument, the following are characteristic features.
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¹H NMR Spectroscopy: The proton NMR spectrum will typically show signals for the vinylic proton, which is deshielded by the adjacent bromine atom, and the allylic and aliphatic protons of the cyclopentene ring. The vinylic proton often appears as a triplet in the downfield region.
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¹³C NMR Spectroscopy: The carbon NMR spectrum provides signals for the five carbon atoms. The two sp² hybridized carbons of the double bond are key identifiers, with the carbon atom bonded to the bromine appearing at a distinct chemical shift.
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Infrared (IR) Spectroscopy: The IR spectrum is characterized by absorption bands corresponding to the C=C stretching vibration (typically around 1600-1650 cm⁻¹) and C-H stretching vibrations for the vinyl and alkyl protons (around 2850-3100 cm⁻¹).[1] The C-Br stretching frequency is found in the fingerprint region, generally below 700 cm⁻¹.[1]
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Mass Spectrometry (MS): The mass spectrum exhibits a characteristic isotopic pattern for a bromine-containing compound, with two molecular ion peaks (M⁺ and M+2) of nearly equal intensity due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.[1]
Physicochemical Properties
A comprehensive understanding of the physicochemical properties of 1-Bromocyclopent-1-ene is critical for its safe handling, storage, and application in synthesis.
| Property | Value | Source(s) |
| Molecular Formula | C₅H₇Br | [2][3][4][5] |
| Molecular Weight | ~147.01 g/mol | [3][4][5] |
| CAS Number | 1192-04-7 | [2][3][4][5] |
| Boiling Point | 63 °C at 22 Torr (139.8 °C at 760 mmHg) | [2][3][5] |
| Density | ~1.437 - 1.558 g/cm³ | [2][3] |
| Flash Point | ~44.5 °C | [2][3] |
| Storage Temperature | 2-8°C | [2][5] |
| Refractive Index | 1.558 | [3] |
Chemical Reactivity and Synthetic Utility
The synthetic power of 1-Bromocyclopent-1-ene lies in its ability to participate in a variety of coupling reactions, making it a key intermediate for constructing more complex molecular architectures.
Palladium-Catalyzed Cross-Coupling: The Suzuki-Miyaura Reaction
The Suzuki-Miyaura coupling is one of the most powerful and widely used methods for forming carbon-carbon bonds, and 1-Bromocyclopent-1-ene is an excellent substrate.[6] The reaction couples the vinyl bromide with an organoboron species (typically a boronic acid or ester) in the presence of a palladium catalyst and a base.[6][7]
Causality in Protocol Design:
-
Catalyst: A Pd(0) source, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], is often chosen because it is a stable precatalyst that readily enters the catalytic cycle.
-
Base: A base, such as sodium carbonate or potassium phosphate, is essential. Its primary role is to activate the boronic acid by forming a more nucleophilic "ate" complex, which facilitates the crucial transmetalation step onto the palladium center.[8]
-
Solvent: A biphasic solvent system, like toluene and water or 1,4-dioxane and water, is frequently used to dissolve both the organic-soluble substrates and the inorganic base.[9]
Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Suzuki-Miyaura Coupling
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Reaction Setup: To an oven-dried flask, add the arylboronic acid (1.2 equivalents), base (e.g., K₂CO₃, 2.0 eq.), and palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon) three times to remove oxygen, which can deactivate the catalyst.[9]
-
Solvent and Substrate Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water) via syringe, followed by the addition of 1-Bromocyclopent-1-ene (1.0 eq.).[9]
-
Reaction: Heat the mixture to the desired temperature (e.g., 80 °C) and stir vigorously. Monitor the reaction's progress by Thin-Layer Chromatography (TLC) or GC-MS until the starting material is consumed.[9]
-
Workup: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine to remove inorganic salts.[9]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography on silica gel to yield the pure coupled product.[9]
Grignard Reagent Formation
1-Bromocyclopent-1-ene can be converted into its corresponding Grignard reagent, cyclopent-1-en-1-ylmagnesium bromide, by reacting it with magnesium metal in an anhydrous ether solvent like THF or diethyl ether.[1][10] This transforms the electrophilic vinylic carbon into a potent nucleophile.
Causality in Protocol Design:
-
Anhydrous Conditions: Grignard reagents are highly basic and react readily with protic sources, including water. Therefore, all glassware must be rigorously dried, and anhydrous solvents must be used to prevent quenching the reagent.
-
Initiation: The reaction between the organohalide and the magnesium surface can sometimes be slow to start. A small crystal of iodine or gentle heating can be used to activate the magnesium surface and initiate the reaction.
This Grignard reagent is a powerful tool for forming new carbon-carbon bonds by reacting with a wide range of electrophiles, such as aldehydes, ketones, esters, and epoxides.[1]
Synthesis of 1-Bromocyclopent-1-ene
While commercially available, 1-Bromocyclopent-1-ene can also be synthesized in the laboratory. One common approach involves the allylic bromination of cyclopentene using N-bromosuccinimide (NBS) followed by dehydrobromination.[11] This two-step process first introduces a bromine atom at the allylic position, which is then eliminated with a base to form the desired vinyl bromide.
Safety and Handling
1-Bromocyclopent-1-ene is a hazardous chemical and must be handled with appropriate safety precautions in a well-ventilated fume hood.
-
Hazards: It is a flammable liquid and vapor.[3][4] It is also classified as causing skin irritation, serious eye irritation, and may cause respiratory irritation.[4]
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[12]
-
Handling: Keep away from heat, sparks, and open flames.[12][13] Avoid inhalation of vapors and contact with skin and eyes.[13]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, typically between 2-8°C.[2][5]
Conclusion
1-Bromocyclopent-1-ene is a cornerstone reagent in organic synthesis, offering a reliable and versatile platform for the construction of complex molecules. Its value is most prominently demonstrated in palladium-catalyzed cross-coupling reactions, where it serves as an efficient partner for introducing a cyclopentenyl moiety. By understanding the fundamental principles of its structure, reactivity, and the causality behind established experimental protocols, researchers can effectively leverage this compound to advance projects in medicinal chemistry, materials science, and beyond.
References
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1-Bromocyclopent-1-ene - LookChem. (n.d.). LookChem. Retrieved January 4, 2026, from [Link]
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1-Bromocyclopent-1-ene | C5H7Br | CID 10964660 - PubChem. (n.d.). National Institutes of Health. Retrieved January 4, 2026, from [Link]
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1-Bromocycloprop-1-ene | C3H3Br | CID 18522469 - PubChem. (n.d.). National Institutes of Health. Retrieved January 4, 2026, from [Link]
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Suzuki reaction - Wikipedia. (n.d.). Wikipedia. Retrieved January 4, 2026, from [Link]
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1-Bromocyclohept-1-ene | C7H11Br | CID 565318 - PubChem. (n.d.). National Institutes of Health. Retrieved January 4, 2026, from [Link]
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Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved January 4, 2026, from [Link]
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Suzuki-Miyaura Coupling. (2019, June 5). Chemistry LibreTexts. Retrieved January 4, 2026, from [Link]
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Unlocking Chemical Potential: Bromocyclopentane as a Versatile Organic Synthesis Tool. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 4, 2026, from [Link]
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Synthesis of Methyl 2‐Bromo‐3‐oxocyclopent‐1‐ene‐1‐carboxylate. (2019, April 2). ResearchGate. Retrieved January 4, 2026, from [Link]
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1-Bromocyclopent-1-ene, 95% Purity, C5H7Br, 1 gram. (n.d.). CP Lab Safety. Retrieved January 4, 2026, from [Link]
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Suzuki Coupling I Common Byproducts in Suzuki Coupling. (2024, September 7). YouTube. Retrieved January 4, 2026, from [Link]
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